

# Early Centrifugal-Flow Jet Engines in the United States: A Technical Guide

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A deep dive into the foundational technologies that propelled the United States into the jet age, this technical guide offers researchers, scientists, and drug development professionals a comprehensive look at the core of early American centrifugal-flow jet engine development. This whitepaper details the key engines, their performance metrics, the experimental validation processes of the era, and the logical progression of their design.

The dawn of the jet age in the United States was marked by rapid innovation, largely driven by the necessities of World War II. Building upon the pioneering work of Frank Whittle in the United Kingdom, American engineers quickly adapted and evolved centrifugal-flow turbojet designs. This guide focuses on the pivotal engines that emerged from this period, primarily from General Electric and its licensee, Allison.

## Key Early Centrifugal-Flow Jet Engines: An Overview

The initial foray of the United States into jet propulsion was centered around the centrifugal compressor design, which was simpler and more robust compared to the axial-flow designs being experimented with in Germany.<sup>[1]</sup> This approach allowed for a more rapid development and production timeline, a critical factor during the war.

### General Electric I-A: The Progenitor

The General Electric I-A was the first jet engine to be run in the United States, with its first test on April 18, 1942.<sup>[2]</sup> It was heavily based on the British Whittle W.2B design.<sup>[2]</sup> Two of these

engines powered the Bell **XP-59A** Airacomet, America's first jet-powered aircraft, on its maiden flight on October 1, 1942.[2] The I-A featured a single-stage, double-sided centrifugal compressor and ten reverse-flow combustion cans.[2]

## General Electric I-16 (J31): The First Production Model

Following the I-A, General Electric developed the I-16, which was later designated the J31 by the U.S. Army Air Forces. This engine was the first American jet engine to be produced in quantity.[3] It was an improved and more powerful version of the I-A, retaining the single-stage centrifugal compressor and ten reverse-flow combustors.[4] The J31 powered the production models of the Bell P-59 Airacomet.[3]

## General Electric I-40 and Allison J33: A Leap in Performance

A significant advancement came with the development of the General Electric I-40. This engine was a complete redesign, featuring a single-stage centrifugal compressor but with fourteen straight-through combustion chambers, a departure from the reverse-flow design of its predecessors.[5] This change in combustor design was a key innovation. The I-40 was designed to produce 4,000 lbf of thrust.[5]

Production of the I-40, which was designated the J33, was largely handled by the Allison Division of General Motors.[6] The Allison J33 became one of the most important early American jet engines, powering the Lockheed P-80 Shooting Star, the first operational jet fighter in the USAAF inventory.[6] Later versions of the J33 incorporated water-alcohol injection to boost thrust for short durations.[6]

## Quantitative Data Presentation

The following tables summarize the key performance and physical characteristics of the early US centrifugal-flow jet engines.

Engine Specification	General Electric I-A	General Electric I-16 (J31-GE-5)	Allison J33-A-35
Compressor Type	Single-Stage, Double-Sided Centrifugal[2]	Single-Stage Centrifugal[3][7]	Single-Stage Centrifugal[6]
Combustor Type	10 Reverse-Flow Cans[2]	10 Reverse-Flow Cans[4]	14 Straight-Through Chambers[5]
Turbine Type	Single-Stage Axial[2]	Single-Stage Axial[7]	Single-Stage Axial[6]
Maximum Thrust (Static)	1,250 lbf (5.6 kN)[2]	2,000 lbf (8.9 kN)[7][8]	4,600 lbf (20 kN)[6]
Thrust with Water Injection	N/A	N/A	5,400 lbf (24 kN)[6]
Dry Weight	Not specified	850 lbs (386 kg)[3]	1,795 lbs (814 kg)[6]
Maximum RPM	Not specified	16,500[3]	11,750[6]
Diameter	Not specified	Not specified	50.5 in (1.28 m)[5]
Length	Not specified	Not specified	107 in (2.72 m)[5]
Overall Pressure Ratio	3:1[2]	Not specified	4.4:1[5]
Specific Fuel Consumption	Not specified	Not specified	1.12 lb/(lbf·h)[5]
Primary Aircraft	Bell XP-59A Airacomet[2]	Bell P-59 Airacomet[8]	Lockheed P-80 Shooting Star[6]

## Experimental Protocols

Detailed, step-by-step experimental protocols for these specific early jet engines are not readily available in publicly accessible historical documents. However, the general approach to jet engine testing in the 1940s involved a combination of static ground tests and flight tests.

**Static Testing:** Early jet engines underwent extensive ground testing in specialized facilities known as test cells.[9] The National Advisory Committee for Aeronautics (NACA), the

predecessor to NASA, operated key facilities like the Altitude Wind Tunnel (AWT) and the Jet Propulsion Static Laboratory (JPSSL) where these engines were tested under simulated altitude conditions.[\[6\]](#)[\[10\]](#)

The primary objectives of static testing were to:

- **Determine Performance:** Measure key parameters such as thrust output, fuel consumption, exhaust gas temperature, and engine RPM at various throttle settings.[\[9\]](#)
- **Ensure Structural Integrity:** Assess vibration levels and the overall structural stability of the engine.[\[9\]](#)
- **Verify Component Function:** Evaluate the performance of the lubrication and fuel systems.[\[9\]](#)
- **Altitude Performance:** The AWT allowed engineers to study engine performance and reliability at simulated high altitudes, which was crucial for military applications.[\[10\]](#)

Instrumentation in these early test cells would have included thermocouples for temperature measurements, pressure probes, and load cells to measure thrust. Data was likely recorded manually or with rudimentary data acquisition systems.

**Flight Testing:** Following successful static testing, engines were installed in prototype aircraft for flight testing. The Bell P-59 Airacomet and the Lockheed P-80 Shooting Star served as the primary testbeds for the I-A/J31 and J33 engines, respectively.[\[6\]](#)[\[8\]](#)

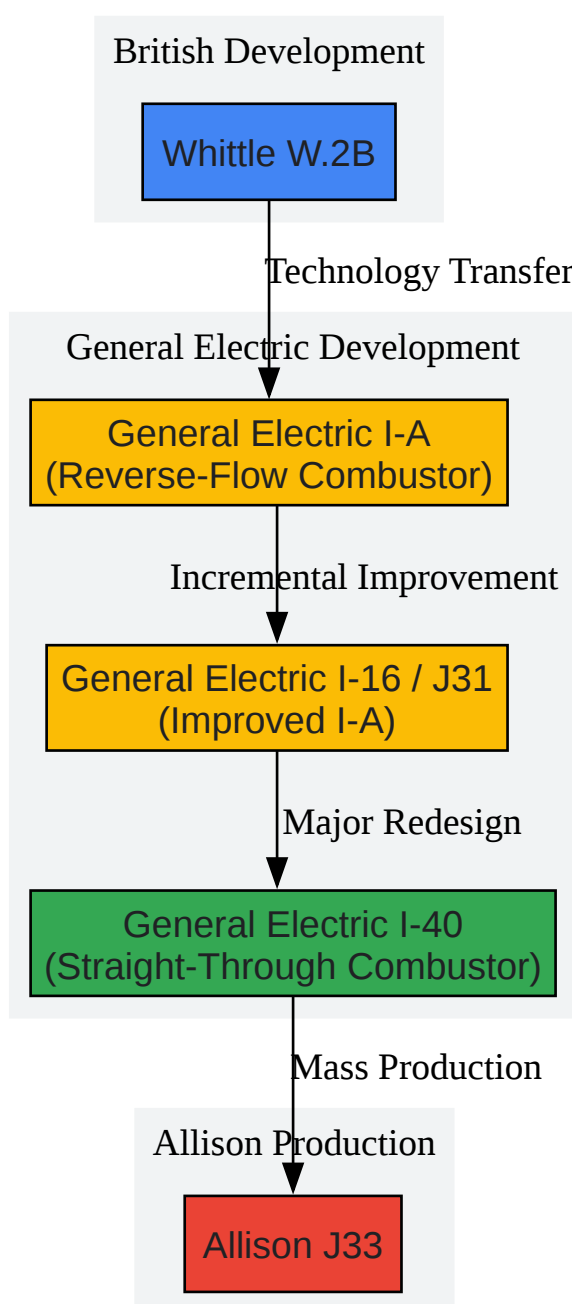
Flight testing aimed to:

- **Evaluate In-Flight Performance:** Assess engine performance under real-world aerodynamic conditions, including varying altitudes and airspeeds.[\[9\]](#)
- **Throttle Response:** Test the engine's response to sudden throttle adjustments, a critical factor for fighter aircraft maneuverability.[\[9\]](#)
- **Reliability and Durability:** Identify any operational issues that were not apparent during static testing.

These tests were often fraught with challenges due to the novelty of the technology. Early jet engines had issues with reliability and poor engine response.[4]

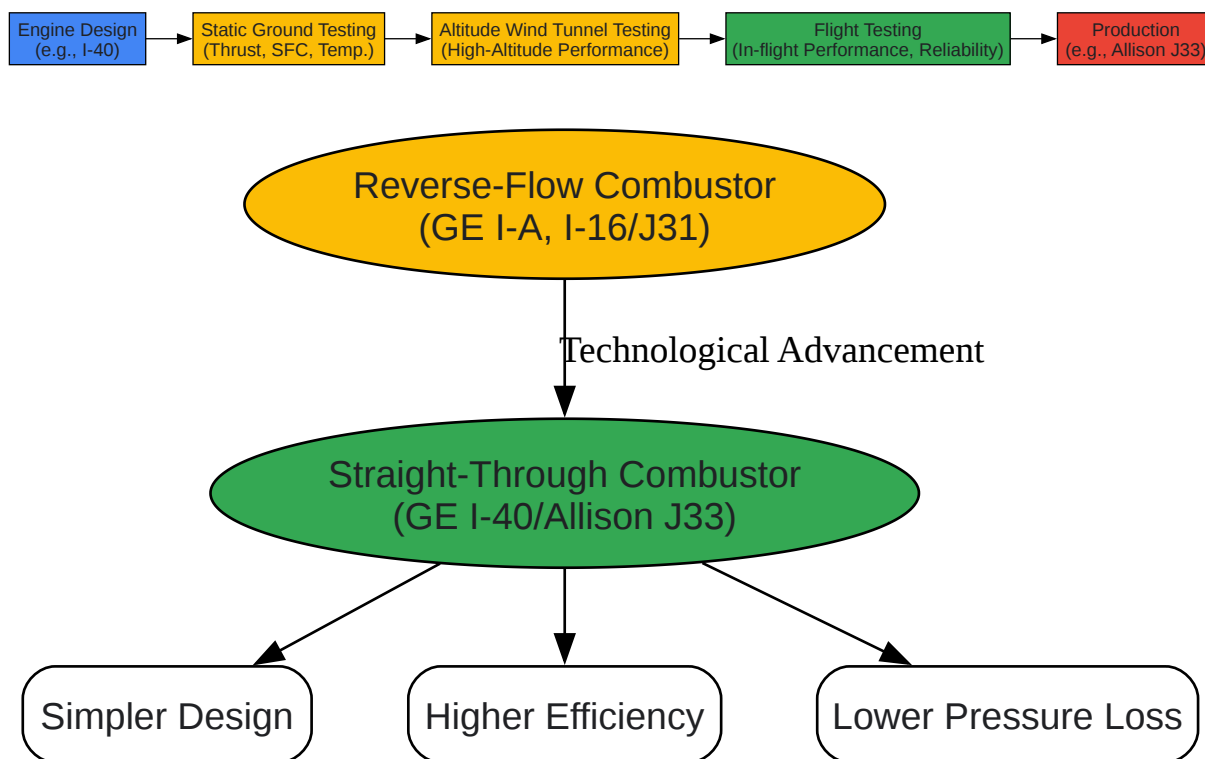
## Mandatory Visualizations

The following diagrams illustrate the developmental progression and key design changes of the early US centrifugal-flow jet engines.



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### Developmental Pathway of Early US Centrifugal-Flow Jet Engines.



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